molecular formula C7H7FO3S B2907177 4-Fluorophenyl methanesulfonate CAS No. 72358-72-6

4-Fluorophenyl methanesulfonate

Cat. No. B2907177
CAS RN: 72358-72-6
M. Wt: 190.19
InChI Key: KERGNBBIBYFCRB-UHFFFAOYSA-N
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Description

4-Fluorophenyl methanesulfonate (4-FMS) is an organofluorine compound that is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as well as in biochemical and physiological experiments. 4-FMS is a versatile compound that can be used to create a range of compounds, from small molecules to larger, more complex compounds. Furthermore, it has been used in a variety of biochemical and physiological studies, as well as in drug development.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Fluorophenyl methanesulfonate: is widely used in the synthesis of various pharmaceutical compounds due to its ability to act as a fluorinating agent . It introduces a fluorine atom into the molecular structure, which can significantly alter the biological activity of the compound. For example, it’s used in the synthesis of antileishmanial agents , where the fluorine atom can improve the efficacy and selectivity of the drug .

Mechanism of Action

Target of Action

4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .

Mode of Action

Safinamide, which contains 4-Fluorophenyl methanesulfonate, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .

Pharmacokinetics

Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .

properties

IUPAC Name

(4-fluorophenyl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERGNBBIBYFCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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